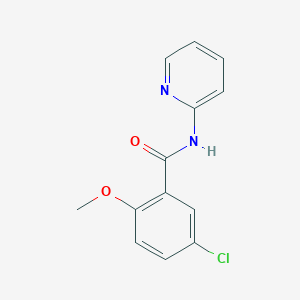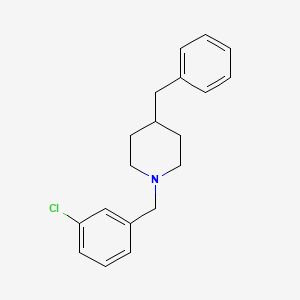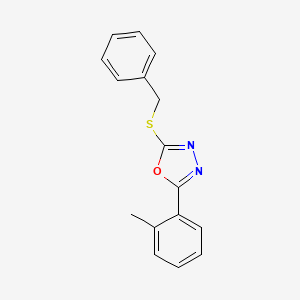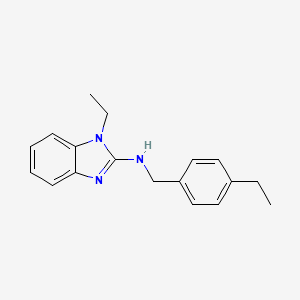
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as diclofenac impurity E and is a known impurity found in the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. In
Mecanismo De Acción
The mechanism of action of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is not well understood. However, studies have suggested that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has anti-inflammatory and analgesic effects similar to diclofenac. It has also been reported to have a low toxicity profile and does not cause any significant adverse effects on the liver or kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone in lab experiments is its stability and purity. This compound is readily available and can be synthesized using a simple method. However, one of the limitations of using this compound is its potential impurity in diclofenac formulations, which may affect the accuracy of the results obtained from lab experiments.
Direcciones Futuras
Several future directions can be explored in the use of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone. One potential direction is the development of new analytical methods for the detection and quantification of diclofenac impurities in pharmaceutical formulations. Another direction is the investigation of the potential anti-inflammatory and analgesic effects of this compound in animal models. Additionally, the use of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone as a reference standard in the quality control of diclofenac formulations can be further explored to ensure the safety and efficacy of these drugs.
Métodos De Síntesis
The synthesis of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone involves the reaction of 3,4-dichlorobenzoyl chloride with 2-chloro-4-nitroaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and results in the formation of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone as a yellow solid.
Aplicaciones Científicas De Investigación
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has been used in various scientific research applications. One of the significant applications of this compound is in the development of analytical methods for the detection and quantification of diclofenac impurities in pharmaceutical formulations. It has also been used as a reference standard in the quality control of diclofenac formulations.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3/c14-10-4-1-7(5-12(10)16)13(18)9-3-2-8(17(19)20)6-11(9)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFUZRHVSFNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)

